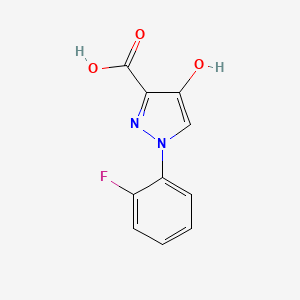
1-(2-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole ring, followed by the introduction of the substituents. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the various substituents attached. The fluorophenyl group would likely contribute to the overall polarity of the molecule, while the hydroxy and carboxylic acid groups could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “1-(2-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid” could participate in a variety of chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation, while the pyrazole ring could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid and hydroxy groups could make the compound soluble in polar solvents like water. The compound’s melting and boiling points would depend on factors like the size and shape of the molecule, as well as the types of intermolecular forces present .Wissenschaftliche Forschungsanwendungen
Synthesis of 1-(2-Fluorophenyl)pyrazoles
- Application Summary : This research focuses on the synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones .
- Methods of Application : The method involves the use of 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile . A mixture of 5 mmol sydnone 4 and 0.9 g (6 mmol) of DMAD was refluxed for 8 hours in 20 mL toluene .
- Results : The sydnones as reaction intermediates were characterized by single crystal X-ray diffraction analysis showing interesting features such as halogen bonding as an important interaction in modeling the crystal structure .
2-Fluorophenylboronic Acid
- Application Summary : 2-Fluorophenylboronic acid is a chemical compound used in various scientific research and industrial applications .
- Methods of Application : The specific methods of application can vary depending on the research or industrial context. It is typically used in the synthesis of other chemical compounds .
- Results : The outcomes can vary widely depending on the specific application. In general, the use of 2-Fluorophenylboronic acid can facilitate the synthesis of a wide range of chemical compounds .
Spirocyclic Derivatives as Antioxidants
- Application Summary : This research focuses on the antioxidant activities found in naturally occurring and synthetic spiro compounds .
- Methods of Application : The specific methods of application can vary depending on the research context. It involves the synthesis of spiro compounds and testing their antioxidant activities using various tests such as DPPH, ABTS, FRAP, anti-LPO, superoxide, xanthine oxidase, peroxide, hydroxyl, and nitric oxide tests .
- Results : The molecules that presented the best results for these tests were spiro compounds G14, C12, D41, C18, C15, D5, D11, E1, and C14 . Most active compounds are characterized for having at least one oxygen atom .
2-Fluorophenylacetic Acid
- Application Summary : 2-Fluorophenylacetic acid is a chemical compound used in various scientific research and industrial applications .
- Methods of Application : The specific methods of application can vary depending on the research or industrial context. It is typically used in the synthesis of other chemical compounds .
- Results : The outcomes can vary widely depending on the specific application. In general, the use of 2-Fluorophenylacetic acid can facilitate the synthesis of a wide range of chemical compounds .
Synthesis of 1-(2-Fluorophenyl)pyrazoles
- Application Summary : This research focuses on the synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones .
- Methods of Application : The method involves the use of 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile . A mixture of 5 mmol sydnone 4 and 0.9 g (6 mmol) of DMAD was refluxed for 8 hours in 20 mL toluene .
- Results : The sydnones as reaction intermediates were characterized by single crystal X-ray diffraction analysis showing interesting features such as halogen bonding as an important interaction in modeling the crystal structure .
2-Fluorophenylboronic Acid
- Application Summary : 2-Fluorophenylboronic acid is a chemical compound used in various scientific research and industrial applications .
- Methods of Application : The specific methods of application can vary depending on the research or industrial context. It is typically used in the synthesis of other chemical compounds .
- Results : The outcomes can vary widely depending on the specific application. In general, the use of 2-Fluorophenylboronic acid can facilitate the synthesis of a wide range of chemical compounds .
Zukünftige Richtungen
The study of pyrazole derivatives is a vibrant field of research, with potential applications in medicinal chemistry and drug discovery. Future research could explore the synthesis of this compound and its derivatives, investigate their biological activity, and evaluate their potential as therapeutic agents .
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-4-hydroxypyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-6-3-1-2-4-7(6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPBFXBZBGSBLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C(=O)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1372688.png)
![N-[(4-aminophenyl)methyl]-4-bromobenzamide](/img/structure/B1372691.png)
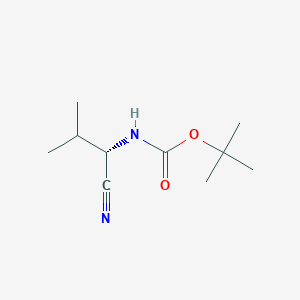
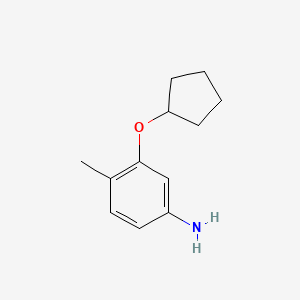
![1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1372694.png)
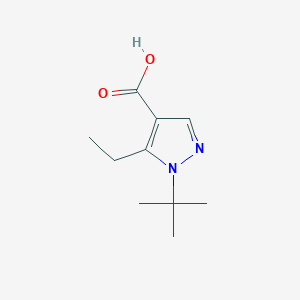
![3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B1372699.png)

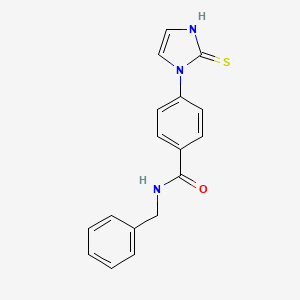
![cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1372704.png)

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)
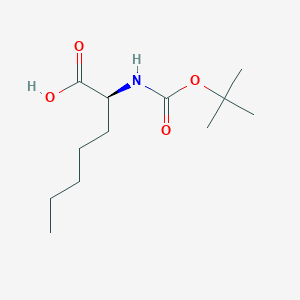
![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B1372711.png)